molecular formula C23H23IN2 B1354399 1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide CAS No. 4727-49-5

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide

Cat. No. B1354399
CAS RN: 4727-49-5
M. Wt: 454.3 g/mol
InChI Key: BFVPXROCOCTNOP-UHFFFAOYSA-M
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Description

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide is a compound with the molecular formula C23H23IN2 . It has an average mass of 327.442 Da and a monoisotopic mass of 327.185577 Da . It is also known as 1-ethyl-4-[(1-ethyl-2(1H)-pyridylidene)methyl]quinolinium iodide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinolinium core and ethyl groups attached . The exact structure can be represented by the SMILES string [I-].CCN1C=CC(=Cc2ccn+c3ccccc23)c4ccccc14 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 454.35 . Its empirical formula is C23H23IN2 . It appears as a powder or crystals . The compound has a melting point of 280 °C (dec.) (lit.) .

Scientific Research Applications

Photographic Sensitizing Dye

This compound is widely used as a photographic sensitizing dye due to its ability to exhibit red and blue shifted absorption bands on aggregation. It’s a member of the quinocyanine dyes class and plays a significant role in silver halide photography .

Molecular Biology

In molecular biology, 1,1’-Diethyl-4,4’-cyanine iodide serves as a fluorescent dye and functions as a valuable probe for investigating diverse biological processes. It has demonstrated high affinity for DNA, RNA, and proteins, making it an essential tool in this field .

Biomedical Imaging

As a member of the cyanine family of fluorescent dyes, it is useful for biomedical imaging. It can intercalate with DNA and associate with certain peptides and other relevant biomolecules .

Mode-Locking Dyes

The compound has photochemical characteristics that make it suitable for use as mode-locking dyes in various applications related to laser technology .

properties

IUPAC Name

(4E)-1-ethyl-4-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2.HI/c1-3-24-15-13-18(20-9-5-7-11-22(20)24)17-19-14-16-25(4-2)23-12-8-6-10-21(19)23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVPXROCOCTNOP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide

CAS RN

4727-49-5
Record name 1,1′-Diethyl-4,4′-cyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl-4-[(1-ethyl-4(1H)-quinolylidene)methyl]quinolinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: Why is 1,1'-Diethyl-4,4'-cyanine iodide a suitable compound for demonstrating the particle-in-a-box model in a classroom setting?

A1: 1,1'-Diethyl-4,4'-cyanine iodide is a polymethine dye that exhibits a strong absorption peak in the visible region of the electromagnetic spectrum. [] This peak arises from the delocalized electrons within the conjugated system of the molecule, which can be modeled as a particle confined to a one-dimensional box. The position of this peak can be easily measured using a simple setup involving an overhead projector and a diffraction grating, making it a practical and visually engaging demonstration for teaching the principles of quantum mechanics and spectroscopy. []

Q2: How well does the particle-in-a-box model predict the absorption spectrum of 1,1'-Diethyl-4,4'-cyanine iodide?

A2: The research demonstrates excellent agreement between the experimentally measured wavelength of the predominant peak and the wavelength calculated using the particle-in-a-box model. [] This agreement highlights the model's effectiveness in predicting the spectroscopic behavior of molecules with extended conjugated systems, like 1,1'-Diethyl-4,4'-cyanine iodide.

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